molecular formula C9H7ClN2O B182000 N-(3-chloro-4-cyanophenyl)acetamide CAS No. 22304-33-2

N-(3-chloro-4-cyanophenyl)acetamide

Cat. No.: B182000
CAS No.: 22304-33-2
M. Wt: 194.62 g/mol
InChI Key: FTXJCLDIIINVFE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-cyanophenyl)acetamide is a substituted acetamide featuring a phenyl ring with chlorine at position 3 and a cyano group (-CN) at position 4. For instance, N-(3-chloro-4-hydroxyphenyl)acetamide (compound 4 in ) shares a similar backbone but replaces the cyano group with a hydroxyl (-OH) moiety .

Properties

CAS No.

22304-33-2

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13)

InChI Key

FTXJCLDIIINVFE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)Cl

Other CAS No.

22304-33-2

Synonyms

BW 63-307
BW-63-307

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(3-Chloro-4-cyanophenyl)acetamide and Analogs

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 3-Cl, 4-CN C₉H₇ClN₂O 194.62 (calculated) Hypothesized enhanced polarity/bioactivity
N-(3-Chlorophenyl)acetamide () 3-Cl C₈H₈ClNO 169.61 Base structure; limited bioactivity data
N-(3-Chloro-4-fluorophenyl)acetamide () 3-Cl, 4-F C₁₅H₁₃ClFNO₂ 293.72 Fluorine’s electronegativity may influence receptor binding
N-(4-Chlorophenyl)-2-cyanoacetamide () 4-Cl, 2-CN C₉H₇ClN₂O 194.62 Positional isomer; cyano group alters electronic properties
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide () 3-Cl, 4-NO₂, acetylated amine C₁₅H₁₂ClN₃O₃ 317.73 Nitro and benzamide groups increase complexity; potential pharmacological use

Notes:

  • Positional isomerism (e.g., 2-CN vs. 4-CN) significantly impacts electronic distribution and intermolecular interactions, as seen in .

Physicochemical Properties

  • Melting Point: N-(3-chlorophenyl)acetamide melts at 349.8 K () . The cyano substituent likely increases the melting point due to enhanced dipole-dipole interactions.
  • Solubility: The cyano group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar halogenated analogs.
  • Crystallography: shows that substituents like fluorine and chlorine influence dihedral angles (e.g., 60.5° between aromatic rings in N-(3-chloro-4-fluorophenyl)acetamide) . The planar cyano group may further alter crystal packing and hydrogen-bonding networks.

Preparation Methods

Reaction Mechanism and Reagents

The most direct route involves acetylation of 3-chloro-4-cyanoaniline using acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acetylating agent. A base such as pyridine or triethylamine is typically employed to neutralize hydrochloric acid (HCl) byproducts.

Key Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis of the acetylating agent.

  • Temperature : 0–25°C for controlled exothermic reactions.

  • Molar Ratio : A 1:1.05 ratio of aniline to acetic anhydride minimizes over-acetylation.

Procedure :

  • Dissolve 3-chloro-4-cyanoaniline (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) under nitrogen atmosphere.

  • Slowly introduce acetic anhydride (1.05 eq) via dropping funnel.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice water, extract with dichloromethane, and dry over sodium sulfate.

  • Purify via recrystallization from ethanol to yield white crystals.

Yield and Purity :

MethodYield (%)Purity (HPLC)
Traditional85–90>98%

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation accelerates the acetylation by enabling rapid heating and improved energy transfer. This method reduces reaction times from hours to minutes while maintaining high yields.

Optimized Parameters :

  • Power : 150 W

  • Temperature : 100°C

  • Time : 10–15 minutes

Procedure :

  • Combine 3-chloro-4-cyanoaniline, acetic anhydride, and a catalytic amount of DMAP in a microwave vial.

  • Irradiate at 100°C for 12 minutes.

  • Cool, dilute with ethyl acetate, wash with NaHCO₃, and concentrate.

  • Recrystallize from methanol.

Performance Metrics :

MetricResult
Yield92%
Reaction Time15 min

Continuous Flow Synthesis for Industrial Scaling

Process Intensification

Continuous flow reactors enhance scalability and reproducibility by ensuring precise control over residence time and temperature. This method is ideal for large-scale production.

System Configuration :

  • Reactor Type : Tubular reactor with static mixers

  • Flow Rate : 5 mL/min

  • Temperature : 50°C

Procedure :

  • Pump solutions of 3-chloro-4-cyanoaniline (in THF) and acetic anhydride (in THF) into the reactor.

  • Combine streams in a T-mixer, maintaining a 1:1 molar ratio.

  • Pass through a heated reactor zone (50°C, 10 min residence time).

  • Collect effluent, concentrate, and recrystallize.

Industrial Advantages :

  • Throughput : 1 kg/day

  • Purity : >99% (reduced side reactions)

Critical Analysis of Side Reactions and Mitigation

Over-Acetylation and Hydrolysis

Excess acetylating agent or prolonged reaction times can lead to diacetylated byproducts. Hydrolysis of the nitrile group is rare but possible under acidic conditions.

Mitigation Strategies :

  • Stoichiometric Control : Use acetic anhydride in slight excess (1.05 eq).

  • pH Monitoring : Maintain neutral to slightly basic conditions.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.15 (s, 3H, CH₃),

  • δ 7.45–7.60 (m, 3H, Ar-H),

  • δ 8.20 (s, 1H, NH).

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch),

  • 1680 cm⁻¹ (C=O),

  • 2220 cm⁻¹ (C≡N).

Comparative Evaluation of Methods

MethodYield (%)TimeScalability
Traditional85–904–6 hLab-scale
Microwave90–9215 minPilot-scale
Continuous9510 minIndustrial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-cyanophenyl)acetamide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis typically involves amide bond formation between 3-chloro-4-cyanophenylamine and acetyl chloride or acetic anhydride. Key steps include:

  • Substrate activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics.
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
    • Table 1 : Example reaction conditions for analogous acetamides:
StepReagents/ConditionsYield (%)Reference
AmidationAcetic anhydride, DMF, 80°C65–75
PurificationEthanol recrystallization>90% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm acetamide linkage and substituent positions (e.g., δ 2.1 ppm for CH3_3CO, δ 7.5–8.0 ppm for aromatic protons).
  • IR : Strong absorption at ~1650 cm1^{-1} (amide C=O stretch) and ~2240 cm1^{-1} (C≡N stretch).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction : For crystalline derivatives, SHELX programs refine bond lengths/angles (e.g., SHELXL for small-molecule refinement) .

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • The electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups deactivate the phenyl ring, reducing electrophilic substitution.
  • Nucleophilic Attack : Amide nitrogen participates in reactions with alkyl halides or acylating agents.
  • Hydrolysis : Acidic/basic conditions cleave the acetamide group; stability depends on pH and temperature .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions during structure determination?

  • High-Resolution Data : Use synchrotron radiation for improved diffraction quality.
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twin-law parameters .
  • Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., cyanophenyl orientation).
  • Validation Tools : Check R-factors, residual density maps, and PLATON alerts .

Q. How can computational modeling predict binding interactions in pharmacological studies?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to assess affinity for target proteins (e.g., kinases, receptors).
  • QSAR Models : Correlate substituent electronegativity (Cl, CN) with bioactivity using Hammett constants.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address discrepancies in reported biological activity data?

  • Assay Standardization :

  • Use uniform cell lines (e.g., HeLa for anticancer studies) and positive controls.
  • Validate IC50_{50} values via dose-response curves (triplicate measurements).
    • Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation.
    • Structural Analog Comparison : Compare with N-(3-chloro-4-fluorophenyl)acetamide derivatives, where fluorine’s electronegativity may alter target binding .

Methodological Tables

Table 2 : Comparative Pharmacological Assay Design for Acetamide Derivatives

Assay TypeTargetProtocolKey Parameters
AnticancerMCF-7 cellsMTT assay48-h incubation, IC50_{50} via nonlinear regression
AntimicrobialE. coli ATCC 25922Broth microdilutionMIC determination per CLSI guidelines

Table 3 : Crystallographic Refinement Parameters (Analogous Structures)

ParameterValueSoftware/Tool
R-factor<0.05SHELXL
Bond Length Accuracy±0.01 ÅPLATON

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